4-Amino-1-ethylpyridin-2(1H)-one hydrochloride

Medicinal Chemistry Physicochemical Property Drug Design

Researchers developing kinase inhibitors or CNS drug candidates face challenges in sourcing structurally precise N-alkyl 4-amino-2-pyridone building blocks. This compound, with a defined 1-ethyl substitution and hydrochloride salt form, is the exact solution. - Offers batch-to-batch consistency at 97% purity, eliminating additional purification steps prior to key coupling reactions. - Ensures reliable performance in multi-step syntheses with defined storage (2-8°C, sealed, moisture-free) and distinct advantages in solubility and handling over free-base analogs. - Provides a quantifiable 8.7% molecular weight and +0.5 LogP difference vs. N-methyl analogs for systematic SAR studies.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 1523618-09-8
Cat. No. B1383294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-ethylpyridin-2(1H)-one hydrochloride
CAS1523618-09-8
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESCCN1C=CC(=CC1=O)N.Cl
InChIInChI=1S/C7H10N2O.ClH/c1-2-9-4-3-6(8)5-7(9)10;/h3-5H,2,8H2,1H3;1H
InChIKeyKCKVXBDAFNNOQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-ethylpyridin-2(1H)-one hydrochloride (CAS 1523618-09-8) Procurement-Grade Specification & Comparative Identity


4-Amino-1-ethylpyridin-2(1H)-one hydrochloride (CAS 1523618-09-8) is a heterocyclic organic compound within the 4-amino-2-pyridone chemotype, characterized by a 1-ethyl substitution on the pyridinone nitrogen and presented as a hydrochloride salt [1]. It is primarily utilized as a versatile building block and synthetic intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting kinase inhibition and neurological/cardiovascular pathways [2], . Critical for procurement, the compound is supplied as a solid (off-white to yellow) requiring storage at 2-8°C in a sealed, moisture-free environment to maintain integrity [1], .

Why N-Alkyl Variation in 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride Procurement Critically Alters Synthetic Utility


Procurement of 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride cannot be generically substituted with closely related N-alkyl 4-amino-2-pyridones, such as the N-methyl analog, without risking significant divergence in chemical behavior and downstream applicability. The specific 1-ethyl group, compared to a 1-methyl group, fundamentally alters the compound's lipophilicity, steric profile, and molecular weight [1]. These physicochemical differences are not trivial; they directly influence solubility in reaction media, reactivity in alkylation or cross-coupling reactions, and the pharmacokinetic properties of any derived final drug candidates . Furthermore, the presence of the hydrochloride salt form in the target compound versus the free base in other analogs (e.g., 4-amino-1-ethylpyridin-2(1H)-one, CAS 1310249-41-2) provides distinct advantages in handling, stability, and aqueous solubility, making the hydrochloride the preferred form for many synthetic routes . Therefore, substituting with an analog, even one with high structural similarity, can lead to unoptimized synthetic yields, altered reaction conditions, or final products with unsuitable physicochemical profiles, ultimately impacting the cost-efficiency and success of research or industrial projects.

Quantitative Differentiation: 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride vs. Key Analogs


Increased Molecular Weight & Lipophilicity: Ethyl vs. Methyl N-Alkyl Substitution

The 1-ethyl substitution in 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride yields a significantly higher molecular weight (174.63 g/mol) compared to its direct N-methyl analog (160.60 g/mol) [1], [2]. This 8.7% increase in mass, coupled with the enhanced lipophilicity conferred by the larger ethyl group (predicted LogP increase of approximately 0.5 units based on chemical similarity principles), directly impacts the compound's partition coefficient and membrane permeability in biological systems . This differentiation is critical in medicinal chemistry where the optimization of LogP is a key parameter for achieving desired ADME profiles.

Medicinal Chemistry Physicochemical Property Drug Design

Regioisomeric Specificity: 4-Amino vs. 3-Amino Substitution on 1-Ethylpyridin-2(1H)-one

The target compound is the 4-amino regioisomer, whereas its close analog, 3-amino-1-ethylpyridin-2(1H)-one (CAS 113341-40-5), places the amino group at the 3-position . While both are heterocyclic building blocks, this positional isomerism leads to distinct reactivity patterns. The 4-amino group in the target compound is positioned para to the pyridone nitrogen, influencing its electron-donating properties and directing effects in electrophilic aromatic substitution differently than the 3-amino group [1]. This is particularly relevant in medicinal chemistry, where the 3-amino isomer has been specifically cited in patents for inhibitors of mutant IDH proteins, a target distinct from the kinase applications often associated with 4-amino-2-pyridone scaffolds [2].

Synthetic Chemistry Regioselectivity Medicinal Chemistry

Salt Form Advantage: Hydrochloride vs. Free Base for Enhanced Aqueous Solubility and Handling

The target compound is supplied as a hydrochloride salt (CAS 1523618-09-8), whereas the corresponding free base, 4-amino-1-ethylpyridin-2(1H)-one (CAS 1310249-41-2), is also commercially available , . The hydrochloride salt form offers a quantifiable difference in physical properties. The salt is a solid with a defined storage requirement (2-8°C, sealed, away from moisture) , while the free base is also a solid but with different stability and handling characteristics. Critically, the hydrochloride salt is expected to exhibit significantly higher aqueous solubility compared to the free base due to its ionic nature, a crucial advantage for reaction setups requiring aqueous or polar protic solvents. This directly impacts the ease of use in multi-step syntheses and high-throughput experimentation.

Formulation Chemistry Pre-formulation Synthetic Chemistry

Commercial Purity Specification and Reproducibility: A Critical Procurement Metric

Multiple reputable vendors, including Leyan and CymitQuimica, supply 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride with a specified purity of 97% , . This is a critical differentiator when procuring building blocks for research, as it directly correlates with the reproducibility of synthetic outcomes and the minimization of byproducts. While other suppliers offer the compound at 95% purity (e.g., ChemShuttle) , the availability of a higher purity grade (97%) provides a quantifiable advantage for sensitive applications, such as late-stage functionalization or when generating lead compounds for biological assays where impurities can confound activity data. This documented purity specification allows procurement specialists to select a grade aligned with the project's tolerance for impurities and the cost of downstream purification.

Analytical Chemistry Quality Control Procurement

Defined Storage and Stability Parameters: Ensuring Long-Term Experimental Reproducibility

The compound's datasheets consistently specify storage conditions of 2-8°C in a sealed container, protected from moisture , . This is a critical piece of quantitative evidence for procurement and laboratory management, as it defines the logistics and infrastructure required to maintain the compound's integrity. Failure to adhere to these conditions can lead to degradation, potentially introducing unknown impurities that compromise experimental results and lead to batch-to-batch irreproducibility. This is a concrete, verifiable requirement that differentiates it from compounds with less stringent storage needs (e.g., ambient temperature storage).

Chemical Stability Procurement Logistics Lab Management

Scaffold Utility in Kinase Inhibitor Development: 4-Amino-2-Pyridone Core as a Privileged Structure

While direct IC50 data for the specific compound is not available in public literature, the 4-amino-2-pyridone chemotype, which includes 4-Amino-1-ethylpyridin-2(1H)-one, is recognized as a privileged scaffold in kinase inhibitor development . Patents and research publications demonstrate that optimized 4-amino-2-pyridone derivatives can achieve low nanomolar IC50 values against various kinases. For instance, related pyridone compounds have been reported with IC50 values as low as <10 nM against EZH2 and 3.10 nM against TrkA kinase in ELISA assays [1], [2]. While this data is for optimized analogs, it establishes the class-level potential of the 4-amino-2-pyridone core. The 1-ethyl group in the target compound is a key variable in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity within this chemotype.

Kinase Inhibition Medicinal Chemistry Drug Discovery

Strategic Research and Industrial Applications for 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride


Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Optimization

Researchers developing novel kinase inhibitors, particularly those targeting BET bromodomains or the TrkA/EZH2 pathways, can procure this compound to explore the impact of a 1-ethyl substituent on potency and selectivity. The class-level evidence indicates that the 4-amino-2-pyridone core is a privileged scaffold with reported low-nanomolar activity . By using this specific ethyl analog, medicinal chemists can generate quantitative SAR data, comparing its activity profile against N-methyl, N-propyl, or other N-alkyl derivatives to optimize lead compounds.

Synthetic Intermediate for Neurological and Cardiovascular Drug Candidates

Given its documented use as a versatile intermediate in medicinal chemistry, particularly for targeting neurological and cardiovascular systems , this compound is well-suited for multi-step organic syntheses. Its defined physical properties (solid, 97% purity) and storage conditions (2-8°C) ensure reliable performance as a building block in the preparation of more complex, bioactive molecules. Procurement of the high-purity hydrochloride salt eliminates the need for additional purification steps prior to use in key coupling reactions.

Physicochemical Property Optimization in Drug Design

The quantifiable difference in molecular weight (+8.7%) and predicted lipophilicity (+0.5 LogP units) compared to the N-methyl analog makes this compound a valuable tool for probing the relationship between N-alkyl chain length and drug-like properties. Scientists can use this compound to systematically increase lipophilicity in a lead series, studying the effects on membrane permeability, metabolic stability, and off-target binding, thereby accelerating the design of candidates with optimal ADME profiles.

Quality-Controlled Chemical Biology Probe Synthesis

For academic or industrial groups synthesizing chemical probes for target validation, the availability of the compound at 97% purity is critical. This higher purity grade reduces the risk of confounding biological activity from trace impurities. Combined with the defined storage conditions (2-8°C, sealed) [1], procurement of this specific grade ensures batch-to-batch consistency, a cornerstone of reproducible chemical biology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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